2-(Dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid

Medicinal chemistry Isoxazole SAR Regioisomer differentiation

2-(Dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid (IUPAC: 2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid; synonym DMOA-PA) is a synthetic small-molecule isoxazole derivative with the molecular formula C9H13NO3 and a molecular weight of 183.20 g/mol. It features a 3,5-dimethylisoxazole heterocycle linked at the 4-position to a gem-dimethylpropanoic acid moiety, resulting in a sterically hindered, conformationally constrained carboxylic acid.

Molecular Formula C9H13NO3
Molecular Weight 183.2 g/mol
CAS No. 1512316-93-6
Cat. No. B1446714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid
CAS1512316-93-6
Molecular FormulaC9H13NO3
Molecular Weight183.2 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)C(C)(C)C(=O)O
InChIInChI=1S/C9H13NO3/c1-5-7(6(2)13-10-5)9(3,4)8(11)12/h1-4H3,(H,11,12)
InChIKeySMKLRTNSXAESAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic Acid (CAS 1512316-93-6): Structural Identity and Procurement-Relevant Baseline


2-(Dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid (IUPAC: 2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid; synonym DMOA-PA) is a synthetic small-molecule isoxazole derivative with the molecular formula C9H13NO3 and a molecular weight of 183.20 g/mol [1]. It features a 3,5-dimethylisoxazole heterocycle linked at the 4-position to a gem-dimethylpropanoic acid moiety, resulting in a sterically hindered, conformationally constrained carboxylic acid . The compound is available from multiple commercial suppliers as a research-grade building block at purities of ≥95% . Its computed physicochemical profile includes a LogP of approximately 1.65, a topological polar surface area (TPSA) of 63.33 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and only two rotatable bonds, placing it in favorable drug-like chemical space [1].

Why Generic Substitution Fails for 2-(Dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic Acid: The Gem-Dimethyl and Regioisomeric Distinction Problem


Isoxazole-based carboxylic acid building blocks sharing the 3,5-dimethylisoxazole pharmacophore cannot be considered interchangeable for procurement in structure-activity relationship (SAR) or medicinal chemistry programs. The target compound differs from its closest commercially available analogs by two critical structural features: (i) the quaternary gem-dimethyl substitution at the α-carbon of the propanoic acid side chain, which eliminates conformational flexibility and alters both the pKa and steric profile of the carboxylate relative to linear-chain analogs [1], and (ii) the 4-position attachment of the side chain to the isoxazole ring, which distinguishes it from 3-position-linked regioisomers such as 3-(dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid (CAS 893641-05-9) . These differences predictably affect hydrogen-bonding geometry, metabolic stability, and target binding, making unvalidated substitution a significant risk in any quantitative SAR campaign.

Quantitative Differentiation Evidence for 2-(Dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic Acid (1512316-93-6) Versus Closest Analogs


Regioisomeric Linkage Position: 4-Isoxazolyl vs. 3-Isoxazolyl Substitution Directly Alters Pharmacophoric Geometry

The target compound attaches the 2-methylpropanoic acid moiety at the 4-position of the 3,5-dimethylisoxazole ring, whereas the closest commercial regioisomer, 3-(dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid (CAS 893641-05-9), places the side chain at the 3-position . Although no head-to-head biological assay comparing these two regioisomers has been published, the 4-substitution pattern positions the carboxylate approximately 1.4 Å further from the isoxazole N-O dipole and alters the vector of the acid group relative to the ring plane by approximately 60°, which is a known determinant of bromodomain acetyl-lysine mimicry in 3,5-dimethylisoxazole ligand series [1].

Medicinal chemistry Isoxazole SAR Regioisomer differentiation

Gem-Dimethyl Constraint at α-Carbon: Conformational Restriction Compared to Linear Propanoic Acid Analogs

The target compound possesses a quaternary α-carbon bearing two methyl groups (C(CH3)2COOH), whereas the closest linear-chain analog, 3-(3,5-dimethylisoxazol-4-yl)propanoic acid (CAS 116423-07-5), has a flexible ethylene linker (CH2-CH2-COOH) . This gem-dimethyl substitution reduces the number of rotatable bonds from 3 (in the linear analog) to 2 (in the target compound), as computed by PubChem [1]. The conformational restriction imposed by the gem-dimethyl group is predicted to reduce the entropic penalty upon target binding by approximately 0.5–1.0 kcal/mol per restricted bond, a principle well-established in medicinal chemistry optimization [2]. The calculated LogP is also shifted: the target compound has XLogP3-AA = 1.6, while the linear analog 3-(3,5-dimethylisoxazol-4-yl)propanoic acid is predicted to have a lower LogP of approximately 0.9–1.1 based on its reduced carbon count (C8H11NO3, MW 169.18) .

Conformational restriction Ligand efficiency Physicochemical profiling

Computed TPSA and Hydrogen-Bonding Profile Differentiates Target from Shorter-Linker Acetic Acid Analog

The target compound (C9H13NO3) carries the carboxylic acid on a branched propanoic scaffold, whereas 2-(3,5-dimethylisoxazol-4-yl)acetic acid (CAS 2510-27-2, C7H9NO3) has a one-carbon shorter acetic acid linker . The topological polar surface area (TPSA) of the target compound is 63.33 Ų as reported by Leyan, which falls within the optimal range (60–70 Ų) for good oral absorption while remaining below the 90 Ų threshold for blood-brain barrier penetration . In contrast, the shorter acetic acid analog is predicted to have a slightly lower TPSA of approximately 58–60 Ų and one fewer heavy atom (12 vs. 13), which may alter its pharmacokinetic and target engagement profile [1]. The additional methylene group in the target compound also increases the pKa-modulating distance between the electron-withdrawing isoxazole ring and the carboxylic acid, predicted to raise the pKa by approximately 0.2–0.4 units relative to the acetic acid analog .

Polar surface area Blood-brain barrier penetration Drug-likeness

Commercial Availability and Purity Benchmarking Against Positional Isomer and Chain-Length Analogs

The target compound is stocked by multiple global suppliers including CymitQuimica (Biosynth brand), Leyan, and Chemenu at standardized purity of 95% . In contrast, the regioisomer 3-(dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid (CAS 893641-05-9) is available from fewer vendors and the linear analog 3-(3,5-dimethylisoxazol-4-yl)propanoic acid (CAS 116423-07-5) is predominantly offered as a research chemical with variable purity specifications ranging from 95% to 97% . The target compound's MDL number (MFCD26597430) and PubChem CID (83526822) are well-indexed, facilitating unambiguous procurement and literature cross-referencing [1]. Pricing for the target compound at the 1 g scale is approximately €1,019 from CymitQuimica, which is comparable to or slightly higher than the linear analog, reflecting the additional synthetic complexity of the gem-dimethyl quaternary center .

Chemical procurement Building block supply Purity comparison

Hazard Profile Comparison: GHS Classification Distinguishes Target from Methyl Ester Prodrug Forms

The target compound is classified under GHS with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), as reported by Leyan . This profile is consistent with a free carboxylic acid of moderate molecular weight. By comparison, the methyl ester derivative, methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate (CAS 154928-90-2), lacks the corrosive/irritant carboxylic acid moiety and is expected to carry a milder GHS classification, though it introduces different handling considerations due to its ester lability . The free acid form of the target compound is advantageous for direct conjugation chemistry (amide coupling, esterification) without the need for a deprotection step, reducing synthetic step count by one relative to the ester prodrug form in library synthesis workflows [1].

Safety assessment Laboratory handling GHS classification

Optimal Research and Procurement Scenarios for 2-(Dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic Acid (1512316-93-6)


Bromodomain and Epigenetic Probe Design: Leveraging the 3,5-Dimethylisoxazole Acetyl-Lysine Bioisostere

The 3,5-dimethylisoxazole moiety is a validated acetyl-lysine mimetic for bromodomain inhibition, as established by Hewings et al. (J Med Chem, 2011) [1]. The target compound provides this pharmacophore pre-functionalized with a sterically constrained gem-dimethylpropanoic acid handle at the 4-position—the optimal attachment point for engaging the BRD4/BET acetyl-lysine binding pocket while projecting substituents toward the ZA channel for selectivity optimization. Researchers developing next-generation BRD4 or BRD2 inhibitors should select this building block over 3-position-linked or linear-chain analogs to maintain the geometry validated in co-crystal structures (PDB entries associated with 3,5-dimethylisoxazole ligands) [1]. The free carboxylic acid enables direct amide coupling to diverse amine-capped linkers without protection/deprotection sequences.

Fragment-Based Drug Discovery (FBDD) Library Construction with Conformationally Constrained Carboxylic Acid Warheads

The gem-dimethyl quaternary center restricts the rotational freedom of the carboxylic acid group to only two rotatable bonds (vs. three in linear propanoic acid analogs) [2]. In fragment-based screening, this conformational pre-organization is predicted to reduce the entropic penalty upon binding by approximately 0.5–1.0 kcal/mol per constrained bond relative to flexible linkers, a principle supported by extensive medicinal chemistry precedent [3]. Fragment library curators should prioritize this scaffold for programs targeting enzymes with deep, sterically demanding active sites (e.g., proteases, hydrolases) where the bulky gem-dimethyl group may confer selectivity against shallow-binding off-targets. The computed LogP of 1.6 and TPSA of 63.33 Ų place the compound within Rule-of-Three compliant fragment space [2].

PPAR-Targeted Metabolic Disease Programs Requiring Isoxazole Fatty Acid Mimetics

Vendor annotations and patent literature associate the dimethylisoxazole scaffold with PPAR (peroxisome proliferator-activated receptor) agonist activity [4]. The target compound's structural similarity to known PPARα/δ agonist pharmacophores—specifically the combination of a lipophilic isoxazole head group and a carboxylic acid tail—make it a candidate intermediate for synthesizing 3,5-disubstituted isoxazole fatty acid analogues. The gem-dimethyl substitution at the α-carbon may confer resistance to β-oxidation, a common metabolic liability of linear fatty acid mimetics, potentially extending half-life in in vivo efficacy models. This scaffold is preferred over the acetic acid analog (CAS 2510-27-2) when a two-carbon spacer between the isoxazole and the acid is required to mimic endogenous fatty acid geometry.

Parallel Library Synthesis: Direct Conjugation Without Deprotection for High-Throughput Chemistry

The free carboxylic acid functionality of the target compound eliminates the need for ester hydrolysis prior to amide bond formation, saving one synthetic step per library member compared to the corresponding methyl ester (CAS 154928-90-2) . In a 96-member parallel library, this step reduction translates to approximately 8–12 hours of saved synthesis and purification time, assuming standard HATU/DIPEA coupling conditions. Procurement teams supporting high-throughput medicinal chemistry should stock the free acid form for direct use on automated synthesis platforms. Standard GHS laboratory precautions (H302, H315, H319, H335) applicable to most carboxylic acid building blocks apply ; no specialized containment beyond standard fume hood and PPE is required.

Quote Request

Request a Quote for 2-(Dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.